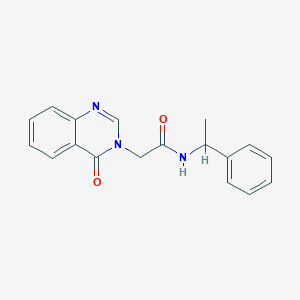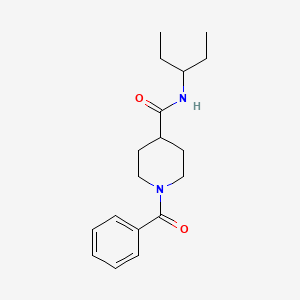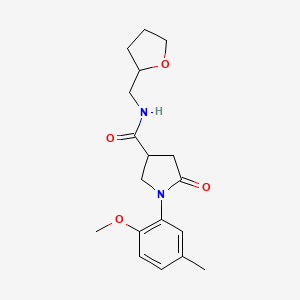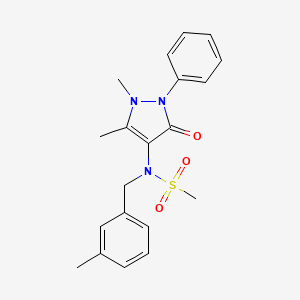
2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide
Übersicht
Beschreibung
2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound, in particular, has garnered attention in scientific research due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization and acylation reactions. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinazolinone ring or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in modulating biological pathways and interactions.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide
- 2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide
- 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylpropyl)acetamide
Uniqueness
2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its phenylethyl group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13(14-7-3-2-4-8-14)20-17(22)11-21-12-19-16-10-6-5-9-15(16)18(21)23/h2-10,12-13H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIRJSVDBCRTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440374.png)
![N-benzyl-1-[(dimethylamino)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4440381.png)
![N-benzyl-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B4440395.png)
![N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4440409.png)
![3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4440417.png)
![1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4440422.png)

![4-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440435.png)
![1-(3-methoxypropyl)-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440448.png)
![2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4440449.png)

![1-(4-Benzylpiperazin-1-yl)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;dihydrochloride](/img/structure/B4440464.png)
![2-[(4-FLUOROPHENYL)AMINO]-7-(FURAN-2-YL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE](/img/structure/B4440466.png)

